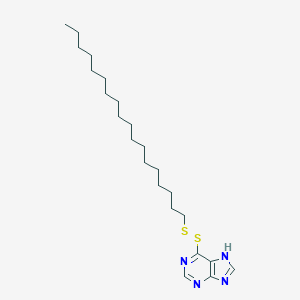

6-(Octadecylthio)purine

Description

Properties

IUPAC Name |

6-(octadecyldisulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-29-23-21-22(25-19-24-21)26-20-27-23/h19-20H,2-18H2,1H3,(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYWEKURQNGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924246 | |

| Record name | 6-(Octadecyldisulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122714-66-3 | |

| Record name | 6-(Octadecylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122714663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Octadecyldisulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Octadecylthio Purine and Analogous Thiopurines

General Strategies for Purine (B94841) Ring Functionalization at the C6 Position

The introduction of substituents at the C6 position of the purine ring is a cornerstone of synthesizing a vast array of biologically active molecules. The electron-deficient nature of the pyrimidine (B1678525) portion of the purine system makes the C6 carbon an electrophilic center, especially when substituted with a good leaving group.

A prevalent and direct method for synthesizing 6-thiopurines involves the nucleophilic aromatic substitution (SNAr) reaction on a 6-halopurine precursor, most commonly 6-chloropurine (B14466). In this reaction, the chlorine atom at the C6 position serves as an effective leaving group, which is displaced by a sulfur-based nucleophile.

The general mechanism involves the attack of the nucleophile on the electron-deficient C6 carbon, proceeding through a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion re-establishes the aromaticity of the purine ring, yielding the 6-substituted product. For the synthesis of 6-(Octadecylthio)purine, the nucleophile is octadecanethiol.

Table 1: Nucleophilic Substitution for 6-Alkylthiopurine Synthesis

| Precursor | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| 6-Chloropurine | Alkanethiol (e.g., Octadecanethiol) | Base (e.g., NaOH, NaH, K₂CO₃), Solvent (e.g., Ethanol, DMF) | 6-Alkylthiopurine |

| 6-Chloropurine | L-cysteine | Aqueous NaOH/Methanol google.com | S-(6-purinyl)-L-cysteine google.com |

| 6-Iodopurine (B1310063) Nucleosides | Various N, O, S Nucleophiles | Varies, often used for cross-coupling reactions byu.edu | 6-Substituted Purine Nucleosides |

Studies have systematically investigated the reactivity of different 6-halopurines in SNAr reactions, revealing that the order of reactivity can differ from typical SNAr trends and is influenced by the nucleophile and reaction conditions. byu.edu

Commonly used bases include:

Strong bases: Sodium hydride (NaH) or sodium metal, which irreversibly deprotonate the thiol.

Alkali hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic or aqueous-organic solvents.

Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Once formed, the thiolate anion readily attacks the C6 position of the 6-halopurine to form the desired thioether linkage. researchgate.net This approach is highly effective for preparing a wide range of 6-alkylthiopurines, including this compound. acs.org

Advanced Synthetic Approaches for Complex Purine Thioethers

Advantages of Convergent Synthesis:

Efficiency: Allows for the parallel synthesis of different fragments, saving time. fiveable.me

Easier Purification: Intermediates are smaller and often easier to purify than those in a long linear sequence.

Table 2: Comparison of Linear vs. Convergent Synthesis Yields for a Nucleoside Analog (8a)

| Synthetic Route | Overall Yield | Key Intermediate Consumed per 100g of Product | Reference |

|---|---|---|---|

| Linear Synthesis | Lower (Implied) | 540 g | rsc.org |

| Convergent Synthesis | 60% | 230 g | rsc.org |

Linear synthesis involves a sequential, step-by-step construction of the target molecule from a starting material. chemistnotes.com While conceptually straightforward, this approach has significant limitations, especially for complex targets. fiveable.me

The Mitsunobu reaction is a powerful and widely used method for coupling a pronucleophile (such as a purine base) with a primary or secondary alcohol. arkat-usa.orgorganic-chemistry.org This reaction is particularly valuable in the synthesis of nucleoside analogs where a pre-formed purine base is coupled to a sugar or carbocyclic alcohol. arkat-usa.orgacs.org

The reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reagents activate the alcohol, making it susceptible to nucleophilic attack by the purine base. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage for controlling the stereochemistry of the final product. organic-chemistry.orgacs.org

This reaction is a key enabler for convergent syntheses. For example, a 6-alkylthiopurine derivative can be prepared first and then coupled with a complex alcohol in a high-yielding Mitsunobu step. rsc.orgrsc.org Researchers have reported excellent yields (77-95%) for the Mitsunobu coupling of various 2-thioether adenine (B156593) derivatives with a carbocyclic alcohol intermediate. rsc.org This demonstrates the reaction's utility in constructing complex thioether-containing purine nucleosides. rsc.orgrsc.org

Solution-Phase and Solid-Phase Techniques for Purine Library Generation

The generation of purine libraries, which are collections of structurally related purine derivatives, can be accomplished using both solution-phase and solid-phase synthesis techniques. nih.gov Each approach offers distinct advantages for the efficient production of a diverse range of compounds. acs.org

Solution-Phase Synthesis:

Solution-phase synthesis involves conducting reactions with all reactants, reagents, and catalysts dissolved in a solvent. This classical approach offers flexibility in reaction conditions and scalability. acs.org For the generation of purine libraries, solution-phase parallel synthesis can be employed, where multiple reactions are run simultaneously in separate reaction vessels. nih.gov This method allows for the rapid production of a set of discrete compounds. acs.org A key advantage of solution-phase synthesis is that it does not require the attachment of the substrate to a solid support, which can sometimes complicate reactions or limit the types of chemistry that can be performed. mdpi.com However, purification of the final products in solution-phase synthesis can be more labor-intensive, often requiring chromatographic techniques to separate the desired compound from byproducts and excess reagents. mdpi.com

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) has become a powerful tool for the generation of combinatorial libraries of various small molecules, including purine derivatives. nih.govresearchgate.net In this technique, the purine scaffold is covalently attached to an insoluble solid support, such as a resin. google.com Subsequent reactions are carried out by adding reagents in solution to the resin-bound substrate. A key benefit of this approach is the simplification of the purification process; unreacted reagents and byproducts can be easily removed by washing the resin with appropriate solvents. wikipedia.org This feature makes SPS particularly amenable to automation and high-throughput synthesis. wikipedia.org

The synthesis of purine libraries on a solid support allows for the systematic introduction of diverse substituents at various positions of the purine ring. google.com For instance, a common strategy involves starting with a functionalized pyrimidine attached to the resin, followed by the sequential addition of different building blocks to construct the purine ring and introduce desired substituents. researchgate.net After the synthesis is complete, the final purine derivative is cleaved from the solid support to yield the purified product. wikipedia.org Both solution-phase and solid-phase techniques have been successfully utilized to generate libraries of 2,6,9-trisubstituted purines, which have shown potent biological activities. nih.gov

| Technique | Description | Advantages | Disadvantages |

| Solution-Phase Synthesis | Reactions are carried out with all components dissolved in a solvent. | Flexible reaction conditions, scalable, no need for solid support attachment. | Purification can be labor-intensive. |

| Solid-Phase Synthesis | The starting material is attached to a solid support, and reactions are carried out in solution. | Simplified purification, amenable to automation and high-throughput synthesis. | Can have limitations on the types of reactions that can be performed. |

Precursor and Intermediate Synthesis for 6-Substituted Purine Thioethers

The synthesis of 6-substituted purine thioethers, such as this compound, necessitates the preparation of key precursors and intermediates. These steps typically involve the functionalization of the purine core, often starting from readily available materials like hypoxanthine (B114508) or adenine derivatives. google.comnih.gov

Preparation of Functionalized Adenine Moieties

A common and crucial precursor for the synthesis of 6-substituted purine thioethers is 6-chloropurine. This intermediate can be synthesized from hypoxanthine by treatment with phosphoryl chloride. google.com Another important precursor is 6-chloropurine ribonucleoside, which can be prepared from its corresponding ribonucleoside. chemicalbook.com The 6-chloro group is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles, including thiols. This reactivity allows for the introduction of a wide range of substituents at the C6 position of the purine ring. ingentaconnect.comnih.gov For example, reacting 6-chloropurine with an alkylthiol, such as octadecanethiol, in the presence of a base would yield the corresponding 6-(alkylthio)purine.

Recent advancements have also demonstrated photoredox and nickel-catalyzed cross-coupling reactions for the functionalization of purine nucleosides, allowing for the direct coupling of chloropurines with alkyl bromides. nih.gov

Role of Protective Groups in Multistep Purine Synthesis

In the multistep synthesis of complex purine derivatives, particularly nucleosides, the use of protecting groups is essential. umich.edu Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. wikipedia.org This strategy ensures that the desired reaction occurs only at the intended site of the molecule. jocpr.com

In purine synthesis, protecting groups are commonly used for the hydroxyl groups of the sugar moiety and the exocyclic amino groups of the purine base. umich.edu For instance, in the synthesis of oligonucleotides, the 5'-hydroxyl group of a nucleoside is often protected with a dimethoxytrityl (DMT) group, which can be removed under mild acidic conditions. libretexts.org The exocyclic amino groups of adenine and guanine (B1146940) are also typically protected to prevent side reactions during the coupling of nucleoside monomers.

The selection of a protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other parts of the molecule. jocpr.com Common protecting groups for hydroxyl functions in nucleoside chemistry include acetyl (Ac), benzoyl (Bz), and benzyl (B1604629) (Bn) groups. libretexts.org For amino groups, acyl-type protecting groups like benzoyl or isobutyryl are frequently used. The strategic use of these protecting groups allows for the selective modification of different positions on the purine and sugar components, enabling the synthesis of complex and specifically functionalized purine derivatives. umich.edu

Methodological Aspects of Chemical Characterization

The structural elucidation and confirmation of the molecular weight and purity of synthesized compounds like this compound are critical steps in chemical synthesis. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the structure of organic molecules. nih.gov For purine derivatives, ¹H-NMR and ¹³C-NMR are fundamental for structural characterization.

¹H-NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the ¹H-NMR spectrum of a 6-substituted purine, characteristic signals for the protons on the purine ring (e.g., H-2 and H-8) and the protons of the substituent at the 6-position can be observed. nih.gov The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the purine ring.

¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C-NMR spectrum. For this compound, signals corresponding to the carbon atoms of the purine ring and the long alkyl chain of the octadecylthio group would be expected. researchgate.net The chemical shifts of the purine carbons are sensitive to the nature of the substituent at the C6 position. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further aiding in the complete structural assignment.

| Nucleus | Typical Chemical Shift Range (ppm) for Purine Ring | Information Provided |

| ¹H | ~7.5 - 8.5 | Number and chemical environment of protons. |

| ¹³C | ~115 - 160 | Carbon skeleton of the molecule. |

Mass Spectrometry Techniques (e.g., LC/MS, HRMS, Fast Atom Bombardment MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is widely used to analyze complex mixtures and to determine the purity of synthesized compounds. nih.gov The sample is first separated by LC, and the eluting components are then introduced into the mass spectrometer for analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. researchgate.net This is a powerful tool for confirming the identity of a newly synthesized compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique used for the analysis of non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. umd.edulibretexts.org This process causes the sample molecules to be desorbed and ionized, typically by protonation to form [M+H]⁺ ions. creative-proteomics.com This technique is particularly useful for analyzing polar compounds like nucleosides and nucleotides. youtube.com

| Technique | Acronym | Principle | Application |

| Liquid Chromatography-Mass Spectrometry | LC/MS | Separates components of a mixture by LC and detects them by MS. | Purity determination and analysis of complex mixtures. chromatographyonline.comresearchgate.net |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements. | Determination of elemental composition. |

| Fast Atom Bombardment Mass Spectrometry | FAB-MS | A soft ionization technique using a high-energy beam of neutral atoms. | Analysis of non-volatile and thermally unstable compounds. wikipedia.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of the purine core, the long alkyl chain, and the thioether linkage. The spectrum is typically analyzed in distinct regions corresponding to the vibrational frequencies of specific bonds.

The high-frequency region of the spectrum is dominated by stretching vibrations of bonds involving hydrogen. For this compound, the most prominent absorptions in this area are from the numerous C-H bonds of the octadecyl group. Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups. researchgate.netlibretexts.org Additionally, the N-H stretching vibration of the purine ring typically appears as a broader band in the 3200-3600 cm⁻¹ region. libretexts.org

The double bond region, between 2000 cm⁻¹ and 1500 cm⁻¹, reveals information about the purine ring's aromatic system. Absorptions corresponding to C=N and C=C stretching vibrations are expected here, typically in the 1500-1690 cm⁻¹ range. researchgate.net These peaks confirm the integrity of the heterocyclic purine structure.

The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. libretexts.org This region includes C-H bending vibrations from the alkyl chain, which appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). researchgate.net Critically, this region also contains vibrations associated with the C-S thioether linkage. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. The spectrum will also feature various C-N stretching and ring bending vibrations from the purine core. researchgate.netnih.gov

By comparing the obtained spectrum with reference data for purine analogues and alkyl thiols, a comprehensive identification of the compound's key structural features can be achieved.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Purine Ring) | Stretching | 3200 - 3600 | Medium, Broad |

| C-H (Alkyl Chain) | Asymmetric/Symmetric Stretching | 2850 - 2960 | Strong, Sharp |

| C=N / C=C (Purine Ring) | Stretching | 1500 - 1690 | Medium to Strong |

| C-H (Alkyl Chain) | Bending (Scissoring/Rocking) | 1375 - 1465 | Medium |

| C-N (Purine Ring) | Stretching | 1250 - 1350 | Medium to Strong |

| C-S (Thioether) | Stretching | 600 - 800 | Weak to Medium |

Chromatographic Assessment of Compound Purity (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound, separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Due to the long, nonpolar octadecyl chain, this compound is a highly hydrophobic molecule. Therefore, reversed-phase HPLC (RP-HPLC) is the method of choice for its analysis. libretexts.org In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. hawach.com

A typical stationary phase for this compound would be a silica-based support chemically bonded with C8 (octyl) or, more commonly, C18 (octadecyl) alkyl chains. libretexts.orghplc.eu The C18 column provides strong hydrophobic interactions, ensuring adequate retention of the highly nonpolar analyte. hawach.com

The mobile phase must be sufficiently nonpolar to elute the compound from the C18 column in a reasonable time. A gradient elution is often preferred, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent. libretexts.org Common mobile phases consist of mixtures of water with organic modifiers like acetonitrile or methanol. thermofisher.com For this compound, a high percentage of the organic modifier will be necessary. Detection is typically achieved using a UV detector, as the purine ring system possesses a strong chromophore.

Table 2: Representative HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV Absorbance (e.g., 254 nm or 270 nm) nih.govresearchgate.net |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique to monitor reaction progress and assess the purity of a final compound. khanacademy.orgpitt.edu For this compound, normal-phase TLC is most appropriate, utilizing a polar stationary phase and a less polar mobile phase. sigmaaldrich.comchromatographyonline.com

The stationary phase is typically a thin layer of silica gel coated on a support like glass or aluminum. chromatographyonline.com Since silica gel is highly polar, the nonpolar this compound will have a weak affinity for it. quora.com The choice of the mobile phase (eluent) is critical to achieve effective separation. A relatively nonpolar solvent system is required to move the nonpolar compound up the plate. quora.com Mixtures of a nonpolar solvent like hexane or toluene with a slightly more polar solvent like ethyl acetate or dichloromethane are commonly used. sigmaaldrich.com The polarity of the eluent is adjusted to obtain a retardation factor (Rf) value ideally between 0.2 and 0.6 for the main compound spot. sigmaaldrich.com Visualization of the spots on the TLC plate is typically done under UV light (at 254 nm), where the purine ring will absorb and cause the fluorescent indicator in the plate to quench, appearing as a dark spot. The presence of a single spot indicates a high degree of purity.

Table 3: Representative TLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Chromatography Mode | Normal-Phase |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Biological Activities and Cellular Mechanisms of 6 Octadecylthio Purine Analogues

Modulation of Purinergic Signaling Pathways

Purinergic signaling involves the release of purine (B94841) nucleotides and nucleosides like adenosine (B11128) and ATP, which then act on specific purinergic receptors to regulate cellular functions. wikipedia.orgnih.gov This system is a key regulator of numerous physiological processes, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.gov Purine analogues can modulate these pathways by acting as ligands for purinergic receptors.

Purine analogues have been extensively studied as ligands for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) divided into four subtypes: A₁, A₂A, A₂B, and A₃. nih.govwikipedia.org These receptors are activated by adenosine and are involved in modulating processes like inflammation and cell death. nih.govfrontiersin.org

Derivatives of adenosine with modifications to the purine ring and the ribose moiety have been synthesized to explore their binding affinities at these receptors. nih.gov The A₃ adenosine receptor, in particular, is a target of interest as it is overexpressed in certain tumor cells and inflammatory cells. nih.govfrontiersin.org Intense activation of A₃ receptors can act as a lethal input to cells, while lower levels of activation may protect against apoptosis. nih.gov Certain N⁶-substituted adenosine analogues have shown high selectivity for the A₃ receptor. For example, N⁶-benzyl-4'-methyladenosine-5'-(N-methyluronamide) displays a Kᵢ value of 604 nM at A₃ receptors and is significantly selective over A₁ and A₂A receptors. nih.gov The development of selective ligands, both agonists and antagonists, for the A₃ receptor is a key area of research for potential therapeutic applications in inflammation and cancer. nih.gov

The functional outcome of a purine analogue binding to an adenosine receptor depends on whether it acts as an agonist or an antagonist. An agonist binds to the receptor and activates it, mimicking the effect of the endogenous ligand, adenosine. An antagonist binds to the receptor but does not activate it, thereby blocking the binding and action of the endogenous agonist. nih.gov

The specific chemical structure of the purine analogue determines its functionality. For instance, modifications at the N⁶ and 2-positions of the purine ring, as well as changes to the ribose moiety, can convert a full agonist into a partial agonist or an antagonist. nih.gov For example, 2-Chloroadenin-9-yl(beta-L-2'-deoxy-6'-thiolyxofuranoside) has been identified as a putative antagonist at A₁ receptors. nih.gov In contrast, N⁶-benzyl-4'-methyladenosine-5'-(N-methyluronamide) acts as a full agonist at A₃ receptors, leading to the inhibition of adenylate cyclase. nih.gov The design of specific agonists and antagonists is crucial for targeting purinergic pathways in disease. For example, A₃ receptor agonists may be useful in treating inflammatory conditions, while antagonists could be applied in asthma or brain ischemia. nih.gov

Impact on Cellular Processes and Targets

Beyond their role in purinergic signaling, purine analogues exert significant effects on fundamental cellular processes. Their ability to act as antimetabolites and inhibitors of key cellular machinery makes them potent agents against cancer cell proliferation and tumor growth.

A wide range of synthetic purine analogues have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.net Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%.

Studies on 6,9-disubstituted purine analogues have revealed potent cytotoxic activities against human liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines. researchgate.net For instance, certain piperazine-containing purine derivatives show potent activity against Huh7, HCT116, and MCF7 cancer cells. researchgate.netnih.gov Specifically, compounds with a 3,4-dichlorophenyl group on the piperazine (B1678402) moiety exhibited greater cytotoxic effects on Huh7 cells than established drugs like fludarabine (B1672870) and 5-FU, with IC₅₀ values as low as 0.31 µM. nih.gov Similarly, some 2,6,9-trisubstituted purines have shown high cytotoxic effects in HCT116 cells. mdpi.com A novel 6,8,9-trisubstituted purine analogue was found to effectively inhibit the MCF-7 breast cancer cell line by inducing apoptosis and senescence. nih.gov

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-(4-(3,4-dichlorophenyl)piperazine) purine analogue | Huh7 | 0.31 ± 0.10 | nih.gov |

| 6-(4-(4-trifluoromethylphenyl)piperazine) purine analogue | Huh7 | 0.08 - 0.13 | researchgate.net |

| 2,6,9-trisubstituted purine (Compound 4s) | HCT116 | 1.3 - 15 | mdpi.com |

| N6-(4-isopropylaniline) analogue (Compound 7) | MCF7 | Effective Inhibition | nih.gov |

A primary mechanism by which many purine analogues exert their antiproliferative effects is by acting as antimetabolites. wikidoc.org An antimetabolite is a chemical with a structure similar to a substance (metabolite) required for normal biochemical reactions, but different enough to interfere with cellular functions, including cell division. wikidoc.org Purine analogues masquerade as natural purines (adenine and guanine) and become incorporated into DNA and RNA, thereby disrupting their synthesis and function. wikidoc.org This interference with DNA production halts normal cell development and division, a process particularly detrimental to rapidly dividing cancer cells. wikidoc.org

Classic examples of purine antimetabolites include 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). nih.govnih.gov 6-MP, for instance, is cleaved nonenzymatically to 6-mercaptopurine, which acts as a purine analogue and an inhibitor of DNA synthesis. wikidoc.org These compounds inhibit de novo purine synthesis pathways, leading to a depletion of the purine nucleotides necessary for DNA and RNA replication. nih.govresearchgate.net This disruption of nucleic acid synthesis is a critical factor in their use as anticancer agents. nih.gov

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govmdpi.com The inhibition of angiogenesis is therefore a key strategy in cancer therapy. semanticscholar.org

Certain purine analogues have demonstrated potent anti-angiogenic activity. The antimetabolite 6-thioguanine (6-TG), for example, has been shown to inhibit multiple steps of the angiogenesis process. nih.gov In in vitro models, 6-TG inhibited endothelial cell proliferation triggered by key growth factors like VEGF and FGF-2. nih.gov It also inhibited sprouting, morphogenesis on Matrigel, and invasion by endothelial cells. nih.gov In in vivo studies, such as the chick embryo chorioallantoic membrane (CAM) assay, 6-TG inhibited both basal and growth factor-induced vascularization. nih.gov This dual action of inhibiting tumor cell proliferation directly and cutting off their blood supply via anti-angiogenesis makes these compounds particularly effective. nih.gov

Enzyme Inhibition Activities (e.g., Xanthine (B1682287) Oxidase, Cysteine Proteases, HMBS, ALS)

Analogues of 6-(octadecylthio)purine have been investigated for their potential to inhibit various enzymes. A notable target is xanthine oxidase (XO), a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout. nih.gov

One study identified a purine analogue, 6-(N-benzoylamino)purine, as a highly potent competitive inhibitor of XO. ias.ac.in Its inhibitory activity was found to be comparable to that of allopurinol (B61711), a standard XO inhibitor. ias.ac.in Molecular modeling studies suggested that the benzamido group of this compound plays a crucial role in its strong interaction with the active site of the enzyme. ias.ac.in

Research has also explored non-purine-like structures as XO inhibitors. nih.gov For instance, several compounds, identified through virtual screening, demonstrated competitive inhibition of XO. nih.gov The most potent of these, ALS-28, exhibited a Ki value of 2.7 ± 1.5 µM. nih.gov Docking studies indicated that this inhibitor obstructs the substrate entry channel of the enzyme, which is consistent with its competitive inhibition mechanism. nih.gov

The inhibitory mechanism of various compounds on xanthine oxidase can differ. For example, allopurinol acts as a competitive inhibitor, binding to the free enzyme and preventing the substrate from binding. nih.gov In contrast, some natural compounds like limonene (B3431351) have been shown to be mixed-type inhibitors. nih.gov

Table 1: Inhibition of Xanthine Oxidase by Various Compounds

| Compound | Inhibition Type | IC50 / Ki Value | Reference |

|---|---|---|---|

| 6-(N-benzoylamino)purine | Competitive | IC50 = 0.45 µM, Ki = 0.0475 µM | ias.ac.in |

| Allopurinol | Competitive | IC50 = 0.80 µM | nih.govias.ac.in |

| ALS-28 | Competitive | Ki = 2.7 ± 1.5 µM | nih.gov |

| ALS-8 | Competitive | Ki = 4.5 ± 1.5 µM | nih.gov |

| ALS-15 | Competitive | Ki = 23 ± 9 µM | nih.gov |

| ALS-1 | Competitive | Ki = 41 ± 14 µM | nih.gov |

| Limonene | Mixed-type | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Interaction with Purine Metabolic Pathways

Purine metabolism is a fundamental cellular process that involves two main pathways: the de novo synthesis pathway and the salvage pathway. frontiersin.orgwikipedia.org The de novo pathway synthesizes purine nucleotides from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. frontiersin.orgwikipedia.org

Influence on De Novo Purine Biosynthesis Pathway and its Regulation

The de novo purine biosynthesis pathway is a highly regulated, multi-step process that results in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). frontiersin.orgplos.org The rate-limiting step is catalyzed by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT). plos.orgnih.gov This pathway is primarily regulated by the intracellular concentrations of phosphoribosyl pyrophosphate (PRPP) and purine ribonucleotides. nih.gov

Studies have shown that exogenous purines can exert feedback control on the de novo pathway. For example, adenine (B156593) can selectively inhibit the synthesis of adenine nucleotides while stimulating the synthesis of guanine (B1146940) nucleotides. nih.gov Conversely, guanine exhibits a reciprocal effect. nih.gov The adenosine analog 6-methylmercaptopurine (B131649) ribonucleoside has been found to selectively inhibit the de novo synthesis of adenine nucleotides. nih.gov

Inhibitors of xanthine oxidoreductase (XOR) can also influence the de novo pathway. By inhibiting the conversion of hypoxanthine to xanthine, these inhibitors increase the availability of hypoxanthine for the salvage pathway. mdpi.com The resulting increase in AMP (via IMP) can then allosterically inhibit the initial step of de novo purine synthesis. mdpi.com

Effects on Purine Salvage Pathway Components

The purine salvage pathway is a crucial energy-saving process that recycles purine bases. wikipedia.org The key enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), which convert hypoxanthine, guanine, and adenine into their respective mononucleotides. pixorize.comyoutube.com

The activity of the salvage pathway can be influenced by the cellular redox state. nih.gov For example, in cultured rat heart cells, the rate of purine nucleotide salvage from hypoxanthine was found to decrease when respiration was suppressed, leading to a higher NADH/NAD+ ratio. nih.gov This inhibition was linked to the direct inhibition of HGPRT by NADH. nih.gov

In the brain, where xanthine oxidoreductase expression is low, the salvage pathway is particularly important for ATP synthesis. nih.gov The absence of XOR preserves hypoxanthine, making it available for incorporation into the salvage pathway. nih.gov

Role in Purinosome Formation and Dynamics

Under conditions of purine depletion or high demand, the enzymes of the de novo purine synthesis pathway can assemble into a dynamic, multi-enzyme complex known as the purinosome. nih.govbiorxiv.orgplos.org This complex is thought to enhance the efficiency of the pathway by channeling substrates between enzymes. plos.org

The formation and disassembly of purinosomes are dynamic processes regulated by intracellular purine levels. nih.gov Studies using fluorescence microscopy have shown that all six enzymes of the de novo pathway colocalize in these clusters during purine starvation. nih.govnih.gov The heat shock proteins Hsp70 and Hsp90 have also been implicated in the assembly of the purinosome. nih.gov

Interestingly, the purine salvage enzyme HGPRT does not appear to be part of the purinosome, as its diffusion coefficient is not affected by purine starvation. nih.gov This suggests a spatial and functional separation of the de novo and salvage pathways within the cell. nih.gov Purinosomes have also been observed to colocalize with mitochondria, particularly under hypoxic conditions, suggesting a link between purine synthesis and cellular energy status. researchgate.net

Other Biologically Significant Actions

Selective Inotropic Activity in Cardiac Systems

Certain analogues of biologically active molecules have been designed to elicit selective effects on specific tissues. In the context of cardiac function, a positive inotropic effect refers to an increase in the force of heart muscle contraction. pharmacologyeducation.org

While not directly related to this compound, research on angiotensin II analogues demonstrates the principle of achieving selective inotropic activity. nih.gov By modifying the structure of angiotensin II, researchers have created analogues that exhibit potent positive inotropic effects with minimal impact on blood pressure. nih.gov For instance, replacing the proline at position 7 with alanine (B10760859) significantly reduced the vasoconstrictor activity while retaining a substantial portion of the inotropic effect. nih.gov

The mechanism of positive inotropic action for some drugs, like cardiac glycosides and veratridine, involves an increase in intracellular sodium concentration. pharmacologyeducation.orgnih.gov This rise in sodium leads to an increase in intracellular calcium via the sodium-calcium exchanger, ultimately enhancing myocardial contractility. nih.gov

Antimalarial Activities

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of novel therapeutic agents. nih.gov Purine metabolism is a critical pathway for the malaria parasite, which lacks the ability to synthesize purines de novo and relies on salvage pathways to acquire them from the host. nih.gov This dependency makes purine analogues a promising class of compounds for antimalarial drug discovery.

Research into N6-modified purine analogues has identified several compounds with significant activity against chloroquine-resistant P. falciparum strains. nih.gov A library of N6-hydroxy-, methoxy-, and amino-adenosine analogues was screened for anti-plasmodial properties. nih.gov Among these, three compounds demonstrated notable efficacy against the multi-drug resistant VS1 strain. nih.govnih.gov

Key findings from these studies revealed that modifications at the N6 position of the purine ring are crucial for activity. Specifically, N6-hydroxyadenine, 2-amino-N6-amino-adenosine, and 2-amino-N6-amino-N6-methyladenosine showed potent anti-plasmodial effects. nih.gov The most promising of these, 2-amino-N6-amino-N6-methyladenosine, exhibited a very high selectivity index, indicating a favorable profile for further development. nih.gov

Further studies on thio-substituted nucleoside derivatives have also yielded promising results. researchgate.net Nucleoside-thiopyranoside conjugates, in particular, have been shown to be highly effective against both Pf3D7 and the resistant PfRKL-9 strains of P. falciparum in submicromolar concentrations. In mouse models infected with Plasmodium berghei, an adenosine derivative and four pyrimidine (B1678525) nucleoside analogues significantly reduced parasite burden, highlighting their potential in vivo efficacy. researchgate.net Importantly, these active compounds did not show significant hemolysis or cytotoxicity, suggesting a good preliminary safety profile. researchgate.net

| Compound | Target Strain | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| N6-hydroxy-9H-purin-6-amine (N6-hydroxyadenine) | P. falciparum (VS1 strain) | 5.57 | Not Reported |

| 2-amino-N6-amino-adenosine | P. falciparum (VS1 strain) | 12.2 | Not Reported |

| 2-amino-N6-amino-N6-methyladenosine | P. falciparum (VS1 strain) | 0.29 | 5008 |

Herbicide Safener Mechanisms at a Molecular Level

Herbicide safeners are chemical agents that selectively protect crop plants from herbicide-induced injury without diminishing the herbicide's effectiveness against target weeds. nih.govmdpi.com This technology is crucial for modern agriculture, enabling the use of broad-spectrum herbicides in sensitive crops. nih.gov Purine derivatives have emerged as a promising class of novel herbicide safeners. nih.gov

The molecular mechanisms of safener action are multifaceted, but a primary mode of action is the enhancement of herbicide metabolism within the crop plant. mdpi.comjircas.go.jp Safeners can induce the expression and activity of key detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. jircas.go.jpacs.org These enzymes catalyze the conversion of herbicidal compounds into less toxic, more easily sequestered forms. For instance, GSTs facilitate the conjugation of herbicides with glutathione, a critical step in their detoxification pathway. jircas.go.jp

Another significant mechanism involves the safener acting as a competitive antagonist at the herbicide's target site. mdpi.comnih.gov Recent research on purine derivatives designed to mitigate the phytotoxicity of mesosulfuron-methyl, an acetolactate synthase (ALS) inhibitor, provides a clear example. nih.gov Molecular docking simulations revealed that a highly effective purine-based safener, compound III-7, competitively binds to the active site of the ALS enzyme. nih.gov This competition reduces the binding of the herbicide, thereby protecting the crop's enzyme from inhibition while allowing the herbicide to act on the weeds. nih.gov The protective effect of these purine derivatives was correlated with increased chlorophyll (B73375) and glutathione content in the protected wheat plants. nih.gov

| Mechanism | Description | Key Molecules/Enzymes Involved |

|---|---|---|

| Enhanced Herbicide Metabolism | Safener induces the production of enzymes that detoxify the herbicide. mdpi.com | Glutathione S-transferases (GSTs), Cytochrome P450s, ABC transporters. mdpi.com |

| Competitive Binding | Safener binds to the herbicide's target site, preventing the herbicide from binding and exerting its phytotoxic effect on the crop. mdpi.com | Herbicide target enzymes (e.g., Acetolactate Synthase - ALS). nih.gov |

| Altered Herbicide Uptake/Translocation | Safener may reduce the absorption or movement of the herbicide to its site of action within the crop plant. nih.gov | Not applicable |

Data sourced from various studies on herbicide safener mechanisms. nih.govmdpi.comnih.gov

Antimycobacterial Efficacy of Related Purine Thioethers

The rise of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antimycobacterial agents with novel mechanisms of action. psu.edudoi.org Purine analogues, including 6-thio substituted derivatives, have been identified as a promising scaffold for the development of new anti-TB drugs. sigmaaldrich.com

Screening of purine libraries against Mycobacterium tuberculosis (Mtb) has shown that 6-oxo and 6-thio purine analogues can exhibit moderate to good inhibitory activity. sigmaaldrich.com Structure-activity relationship studies indicate that substitution at the N(9)-position of the purine ring often enhances antimycobacterial efficacy. psu.edusigmaaldrich.com For instance, the introduction of a benzyl (B1604629) group at the N-9 position of 6-arylpurines resulted in compounds with significant activity against Mtb H37Rv. psu.edu The compound 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) was found to have a minimum inhibitory concentration (MIC) of 0.78 µg/mL. psu.edu

Research into related heterocyclic systems has further validated the potential of thioether derivatives. A series of 6-(alkylthio)imidazo[1,2-b] nih.govnih.govjircas.go.jpacs.orgtetrazines were synthesized and evaluated for their antimycobacterial properties. doi.org Several of these compounds showed potent activity, with MICs on Mtb H37Rv as low as 1 µg/mL. doi.org Notably, this series included a derivative with a long alkyl chain, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(octadecylthio)imidazo[1,2-b] nih.govnih.govjircas.go.jpacs.orgtetrazine, connecting directly to the specific focus on long-chain thioethers. The proposed mechanism of action for this class of compounds is the inhibition of serine/threonine protein kinases (STPKs), which are crucial for mycobacterial growth and survival. doi.org

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 9-benzyl-2-chloro-6-(2-furyl)purine | M. tuberculosis H37Rv | 0.78 µg/mL |

| 6-(Alkylthio)imidazo[1,2-b] nih.govnih.govjircas.go.jpacs.orgtetrazine derivatives (most active) | M. tuberculosis H37Rv | 1 µg/mL |

Data sourced from Larsson et al., 2000 and Povarov et al., 2019. psu.edudoi.org

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the binding mode of a small molecule ligand to the active site of a protein target. For purine (B94841) derivatives, which are known to interact with a wide array of enzymes, docking studies are crucial for elucidating mechanisms of action.

Research on various purine analogs has demonstrated the utility of molecular docking in identifying key interactions within protein binding pockets. For instance, docking studies of 9-(2-hydroxypropyl)purine analogs into the active site of herpesviral thymidine kinase helped to explain their phosphorylation patterns by revealing specific orientations that position the hydroxyl group for phosphate transfer harvard.edu. Similarly, docking of pyrazolo[1,5-a]pyrimidine compounds, which are purine analogs, into the active sites of Cyclin-Dependent Kinase 2 (CDK2) and CDK9 has been used to rationalize their inhibitory activity tpcj.org. These studies typically show that the purine core forms essential hydrogen bonds and stacking interactions with the protein, while substituents dictate specificity and affinity.

Table 1: Potential Protein Targets for Purine Analogs Investigated via Molecular Docking

| Protein Target Family | Specific Example(s) | Role of Purine Analog |

|---|---|---|

| Kinases | CDK2, CDK9 | Inhibition of cell cycle progression tpcj.org |

| Viral Enzymes | Herpesviral Thymidine Kinase | Substrate for phosphorylation harvard.edu |

| Deaminases | AtADAL (N⁶-methyl-AMP deaminase) | Substrate binding and processing researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. For ligand-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by docking and to analyze the dynamic behavior of the system.

While specific MD studies on 6-(octadecylthio)purine are not available, simulations performed on related thiopurines offer valuable insights. For example, MD simulations of 6-mercaptopurine (B1684380) (6MP) complexed with human thiopurine S-methyltransferase (TPMT) were used to predict the structure of the complex and revealed that 6MP was stabilized in the active site through non-bonded interactions with key amino acid residues nih.gov. In another study, MD simulations of xanthine (B1682287) oxidase with various inhibitors showed how inhibitor binding influenced secondary structure changes in the protein and altered the distances between critical active site residues nih.gov.

For this compound, MD simulations would be particularly valuable for understanding the conformational dynamics of its long alkyl chain when bound to a protein. These simulations could reveal whether the chain remains in a stable conformation or exhibits significant flexibility, which could impact binding affinity and residence time. Furthermore, MD can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

Table 2: Key Analyses from Molecular Dynamics Simulations

| Analysis Type | Information Gained | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the protein and ligand over time | Assesses the stability of the predicted binding pose. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual residues or atoms | Determines the flexibility of the octadecyl chain. |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds | Identifies key interactions stabilizing the purine core. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. By building a predictive model, QSAR can be used to estimate the activity of novel, untested compounds.

A QSAR study for 6-(alkylthio)purines would involve synthesizing a series of analogs with varying alkyl chain lengths and other modifications and measuring their biological activity against a specific target. Molecular descriptors—numerical values that describe the physicochemical properties of the molecules (e.g., lipophilicity, size, electronic properties)—would then be calculated. A mathematical model would be generated to correlate these descriptors with the observed activity.

For a series including this compound, key descriptors would likely relate to the properties of the alkyl chain, such as its length, surface area, and hydrophobicity (logP). Such a model could predict the optimal chain length for maximum activity and guide the synthesis of more potent derivatives. Although no specific QSAR model for this compound is currently published, the methodology is a standard approach in drug discovery for optimizing lead compounds nih.gov.

Table 3: Hypothetical Data Structure for a QSAR Study of 6-(Alkylthio)purines

| Compound | Alkyl Chain | Molecular Weight | LogP | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| Analog 1 | -CH₃ | ... | ... | ... |

| Analog 2 | -C₄H₉ | ... | ... | ... |

| ... | ... | ... | ... | ... |

| This compound | -C₁₈H₃₇ | ... | ... | ... |

In Silico Screening Approaches for Bioactive Purine Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active compound as a template.

If a biological target for this compound were identified, structure-based virtual screening could be performed by docking millions of commercially available compounds into the target's binding site. The top-scoring compounds would then be selected for experimental testing. This approach could identify novel purine derivatives or entirely new chemical scaffolds with the potential for similar or improved biological activity.

Ligand-based screening could also be employed, using the structure of this compound as a query to search for compounds with similar shapes or physicochemical properties. This method does not require knowledge of the protein's structure and can be effective for finding compounds that are likely to share the same mechanism of action. Such screening approaches are instrumental in modern drug discovery for efficiently identifying promising hit compounds from vast chemical spaces rsc.org.

Prediction of Metabolic Fates and Biochemical Pathway Involvement

The metabolism of thiopurine drugs like azathioprine and 6-mercaptopurine is well-studied and involves a complex network of competing enzymatic pathways. Two key enzymes in this process are Xanthine Oxidase (XO), which catabolizes 6-mercaptopurine to the inactive metabolite 6-thiouric acid, and Thiopurine S-methyltransferase (TPMT), which methylates the sulfur atom to produce 6-methylmercaptopurine (B131649) nih.govnih.gov. The balance between these pathways is critical for both the therapeutic efficacy and toxicity of thiopurine drugs haematologica.org.

Predicting the metabolic fate of this compound requires considering how its unique structure—specifically the long octadecyl chain—would influence its interaction with these metabolic enzymes. The large, hydrophobic chain attached to the sulfur atom makes it structurally distinct from smaller substrates like 6-mercaptopurine.

It is plausible that the bulky octadecyl group would sterically hinder the active sites of both XO and TPMT, potentially making this compound a poor substrate for these enzymes. This could lead to a significantly different metabolic profile compared to smaller thiopurines. Instead, the compound might be metabolized through other pathways, such as cytochrome P450 (CYP) enzymes, which are known to hydroxylate long alkyl chains. Computational tools for metabolism prediction could be used to identify which CYP isozymes are most likely to act on the octadecyl chain and to predict the resulting metabolites. Understanding these potential metabolic pathways is crucial for evaluating the compound's bioavailability and potential for drug-drug interactions.

Table 4: Key Enzymes in Thiopurine Metabolism and Potential Role with this compound

| Enzyme | Typical Substrate | Metabolic Action | Predicted Interaction with this compound |

|---|---|---|---|

| Xanthine Oxidase (XO) | 6-Mercaptopurine | Oxidation to 6-thiouric acid nih.gov | Likely poor substrate due to steric hindrance from the octadecyl chain. |

| Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine | S-methylation to 6-methylmercaptopurine nih.gov | Likely poor substrate due to the pre-existing, bulky S-alkyl group. |

Table of Mentioned Compounds

Advanced Analytical Methodologies in Purine Thioether Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) compounds due to its high resolution and quantitative accuracy. researchgate.net For purine thioethers, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. researchgate.netsielc.com

The separation of purine derivatives is achieved by carefully manipulating the mobile phase composition, which often consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com To improve peak shape and retention of polar purine analytes, which can be challenging, modifiers such as phosphoric acid or formic acid are frequently added to the mobile phase. sielc.comsepscience.com Detection is commonly performed using a UV detector, as purine rings exhibit strong absorbance at specific wavelengths, typically around 254 nm or 260 nm. frontiersin.orgibna.ro The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced purine analysis by offering faster run times, improved resolution, and higher sensitivity with smaller sample volumes. frontiersin.orgresearchgate.net

Key Research Findings:

HPLC methods have been developed to resolve and quantify numerous purine metabolites simultaneously. researchgate.netresearchgate.net

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate complex mixtures of purines and their metabolites effectively. nih.gov

Validation of HPLC methods typically demonstrates excellent linearity, with correlation coefficients (r) often exceeding 0.999 for calibration curves of various purine derivatives. ibna.ro

The choice of column, such as a C18 column, and mobile phase conditions are critical for achieving complete resolution of individual purines and their metabolites. nih.gov

Table 1: Typical HPLC Parameters for Purine Analysis

| Parameter | Description | Common Settings |

|---|---|---|

| Column | Stationary Phase | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) researchgate.net |

| Mobile Phase | Eluent System | Acetonitrile/Water or Methanol/Water with acid modifiers (e.g., 0.02 M KH2PO4, pH 4.0) researchgate.netsielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is common for complex samples nih.gov |

| Flow Rate | Rate of mobile phase delivery | Typically 1.0 mL/min researchgate.net |

| Detection | Wavelength for UV detection | 254 nm or 260 nm frontiersin.orgibna.ro |

| Column Temp. | Operating Temperature | Often controlled, e.g., 30 °C researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This hybrid technique is indispensable for analyzing purine thioethers in complex biological matrices like plasma, urine, or cell extracts. mdpi.commdpi.com It allows for the detection of compounds at very low concentrations and can distinguish between molecules with similar structures but different masses. chromatographyonline.com

In LC-MS/MS analysis, after chromatographic separation, molecules are ionized, typically using electrospray ionization (ESI), and then fragmented. The specific mass-to-charge ratios (m/z) of the parent ion and its fragments create a unique "fingerprint" for each compound, enabling unambiguous identification and quantification. mdpi.comnih.gov This is particularly valuable for metabolite identification, where the structures are not known beforehand. chromatographyonline.com The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, making it a powerful tool for targeted quantification of specific purine metabolites. mdpi.com

Key Research Findings:

UHPLC-MS/MS methods have been developed to quantify over a dozen purine metabolites in a single 15-minute run, demonstrating high efficiency. chromatographyonline.com

The technique shows excellent accuracy and precision, with recoveries often ranging from 85% to 103% and low relative standard deviations. chromatographyonline.com

LC-MS/MS is the method of choice for quantifying thiopurine metabolites in red blood cells for therapeutic drug monitoring. nih.govnih.gov

The high selectivity of LC-MS/MS allows it to overcome the cross-reactivity issues that can affect older colorimetric assays for purine metabolites. mdpi.com

Table 2: Common Parameters in LC-MS/MS Analysis of Purine Derivatives

| Parameter | Description | Typical Settings |

|---|---|---|

| Chromatography | Separation Method | UHPLC with C18 column mdpi.com |

| Ionization Source | Method to ionize analytes | Electrospray Ionization (ESI), often in positive or negative mode mdpi.com |

| Mass Analyzer | Type of analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mdpi.comresearchgate.net |

| Acquisition Mode | Data collection method | Multiple Reaction Monitoring (MRM) for targeted quantification mdpi.commdpi.com |

| Mobile Phase | Eluents used for separation | Typically includes volatile modifiers like formic acid or ammonium acetate for MS compatibility mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Thioether Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While purine thioethers like 6-(Octadecylthio)purine are not inherently volatile, GC-MS can be used to analyze their metabolites, particularly smaller thioether molecules, after appropriate sample preparation. nih.govnih.gov

A critical step for analyzing non-volatile or polar compounds like thiols and some thioethers by GC-MS is derivatization. nih.gov This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for gas chromatography. The derivatized sample is then vaporized and separated on a GC column before being detected by a mass spectrometer. thermofisher.com The mass spectrometer provides structural information and allows for sensitive quantification. nih.gov This technique is particularly useful for identifying and quantifying specific DNA damage products and various metabolites in biological samples. nih.gov

Key Research Findings:

GC-MS is capable of measuring numerous products of DNA damage, including those from heterocyclic bases, after chemical or enzymatic degradation of the DNA. nih.gov

Derivatization of thiols prior to GC-MS analysis is a common strategy to improve their stability, chromatographic behavior, and mass spectrometric response. nih.gov

The high selectivity of the mass spectrometer allows for the detection of a single lesion or metabolite within a complex mixture of nucleobases. nih.gov

Table 3: Principles of GC-MS for Thioether Metabolite Analysis

| Step | Description | Key Considerations |

|---|---|---|

| Sample Preparation | Extraction and purification | Removal of interfering matrix components. |

| Derivatization | Chemical modification to increase volatility | Essential for non-volatile thioethers and thiols. nih.gov |

| Injection | Introduction of sample into the GC | Sample is vaporized in a heated inlet. thermofisher.com |

| Separation | Chromatographic separation in the gas phase | Based on boiling point and interaction with the column's stationary phase. thermofisher.com |

| Detection | Mass Spectrometry | Provides mass information for identification and quantification. nih.gov |

Techniques for the Quantification of Purine Lesions in Biological Samples

Purine lesions are forms of DNA damage that can arise from exposure to oxidative stress or genotoxic agents. Accurate quantification of these lesions is crucial in toxicology and cancer research. Several advanced methods are available for this purpose. mdpi.com

LC-MS/MS is considered a gold standard for the direct and simultaneous quantification of various oxidative purine lesions in DNA. researchgate.net The method involves the enzymatic digestion of DNA into individual nucleosides, followed by chromatographic separation and MS/MS detection of the modified purines. researchgate.netnih.gov This approach offers high specificity and sensitivity, allowing for the measurement of damage levels in DNA from tissues and cells. researchgate.net

Other techniques provide complementary information on DNA damage. The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. nih.govchampionsoncology.com By incorporating lesion-specific enzymes, it can also be adapted to detect oxidized bases. nih.gov The γH2AX assay is another widely used method that detects DNA double-strand breaks by identifying the phosphorylated histone protein γH2AX at the site of damage. mdpi.comchampionsoncology.com

Key Research Findings:

Protocols using LC-MS/MS have been optimized for the simultaneous quantification of multiple oxidative purine lesions, such as 8-oxo-purines and 5',8-cyclopurines. researchgate.net

The Comet Assay is a versatile technique capable of measuring single-strand breaks, double-strand breaks, and specific base damage with the use of repair endonucleases. nih.gov

Immunohistochemical methods like the γH2AX assay are valuable for assessing DNA double-strand breaks in various cell and tissue samples. mdpi.com

Table 4: Comparison of Techniques for Quantifying DNA Damage

| Technique | Principle | Type of Damage Detected | Advantages |

|---|---|---|---|

| LC-MS/MS | Direct measurement of modified nucleosides after DNA hydrolysis. researchgate.net | Specific base lesions (e.g., oxidative purine damage). researchgate.net | High specificity and sensitivity; allows for simultaneous quantification of multiple lesions. |

| Comet Assay | Electrophoresis of single cells; damaged DNA migrates to form a "comet tail". championsoncology.com | Single and double-strand breaks; alkali-labile sites; specific base lesions (with enzymes). nih.gov | High sensitivity at the single-cell level. |

| γH2AX Assay | Immunodetection of phosphorylated H2AX histone at break sites. mdpi.com | Double-strand breaks. championsoncology.com | Widely used biomarker for genomic instability; adaptable to high-throughput platforms. |

Optimization of Sample Pre-treatment for Purine Analysis

Effective sample pre-treatment is a critical step to ensure the accuracy and reliability of purine analysis, especially when dealing with complex biological samples like urine, plasma, or tissue extracts. mdpi.com The primary goals of pre-treatment are to remove interfering substances (e.g., proteins, salts), concentrate the analyte of interest, and ensure the analyte is in a form compatible with the analytical instrument. thermofisher.comresearchgate.net

Common pre-treatment techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) is added to a biological sample to denature and precipitate proteins, which are then removed by centrifugation. frontiersin.orgresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to isolate analytes from a liquid sample. researchgate.net The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. mdpi.com Optimization of SPE involves selecting the appropriate sorbent, and adjusting the pH of the sample and the composition of the wash and elution solvents to maximize recovery and purity. mdpi.comthermofisher.com

Key Research Findings:

Perchloric acid hydrolysis is one of the most commonly used pre-treatment methods for extracting and dissociating bound purines from food matrices. researchgate.netnih.gov

Solid-phase extraction is highly suitable for purifying purines from liquid samples due to its high selectivity and specificity. researchgate.net

The optimization of extraction conditions, including factors like acid concentration, hydrolysis temperature and time, and liquid-to-solid ratio, is crucial for achieving high recovery of purines. nih.gov

For LC-MS/MS analysis, a two-step SPE method can be optimized to improve the recovery of a wide range of analytes from complex matrices like urine. mdpi.com

Table 5: Overview of Sample Pre-treatment Techniques for Purine Analysis

| Technique | Principle | Key Optimization Parameters | Applications |

|---|---|---|---|

| Protein Precipitation | Protein denaturation and removal by centrifugation. | Choice of precipitating agent (e.g., perchloric acid, acetonitrile). frontiersin.orgresearchgate.net | Plasma, serum, cell lysates. |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Solvent choice, pH adjustment, mixing/separation cycles. | Plasma samples. jyoungpharm.org |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | Sorbent type (e.g., C18, ion-exchange), sample pH, wash and elution solvent composition. mdpi.comthermofisher.com | Urine, plasma, beverages. mdpi.comresearchgate.net |

| Acid Hydrolysis | Use of acid to break down nucleic acids and release free purine bases. | Acid type (e.g., perchloric, formic), acid concentration, temperature, time. researchgate.netnih.gov | Tissues, food samples. |

Future Horizons: Charting the Next Wave of Research for this compound and its Analogs

The exploration of purine derivatives has consistently yielded compounds with significant therapeutic potential. Within this vast chemical space, this compound and its derivatives represent a promising, albeit relatively underexplored, subclass. The long alkyl chain at the 6-position imparts unique physicochemical properties that may be leveraged for novel therapeutic interventions. This article outlines future directions and research perspectives for these intriguing molecules, focusing on rational design, target exploration, advanced analytical techniques, predictive modeling, and sustainable synthesis.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 6-(Octadecylthio)purine?

To synthesize this compound, begin with nucleophilic substitution of purine-6-thiol with octadecyl bromide under inert conditions (e.g., N₂ atmosphere) using a polar aprotic solvent like DMF. Purify via column chromatography, and confirm purity using HPLC with UV detection (λ = 260 nm) . Characterization should include:

- Mass spectrometry (MS): Confirm molecular weight (expected [M+H]⁺ = 463.5) and fragmentation patterns .

- ¹H/¹³C NMR: Verify alkylthio substitution (δ ~2.5–3.0 ppm for SCH₂ protons) and aromatic purine signals .

- Elemental analysis: Ensure C, H, N, S ratios align with theoretical values .

Document protocols thoroughly to ensure reproducibility, adhering to guidelines for experimental rigor .

Basic: How can researchers assess the solubility and stability of this compound in different solvents?

Use a systematic approach:

- Solubility screening: Test in solvents of varying polarity (e.g., hexane, DCM, ethanol, DMSO) via gravimetric analysis. Record saturation concentrations at 25°C and 50°C .

- Stability assays: Incubate solutions under light (UV-vis), heat (40–60°C), and oxidative conditions (H₂O₂). Monitor degradation via HPLC every 24 hours for 7 days .

- Critical micelle concentration (CMC): For amphiphilic behavior, measure surface tension or conductometry in aqueous buffers .

Report deviations (e.g., precipitation in polar solvents) and correlate with alkyl chain hydrophobicity .

Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?

Address discrepancies using:

- Dose-response reevaluation: Test analogs across a wider concentration range (nM to mM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition) .

- Metabolite profiling: Use LC-MS/MS to identify degradation products or metabolic intermediates that may confound results .

- Structural validation: Re-examine NMR and crystallographic data for impurities or isomerism (e.g., thiol vs. thione tautomers) .

Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses and design follow-up studies .

Advanced: How can computational modeling optimize the design of this compound derivatives for target specificity?

Leverage:

- Molecular docking: Screen derivatives against target proteins (e.g., purine receptors) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .

- QSAR analysis: Corrogate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) on bioactivity using multilinear regression .

- MD simulations: Assess lipid bilayer penetration for drug delivery applications (e.g., 20-ns trajectories in POPC membranes) .

Validate predictions with in vitro binding assays (SPR or ITC) and comparative SAR tables .

Methodological: What analytical techniques are critical for quantifying this compound in complex matrices?

- HPLC-UV/Vis: Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile:water 70:30, 1 mL/min). Detect at 260 nm .

- LC-MS/MS: Employ ESI+ mode for enhanced sensitivity (LOQ ~0.1 ng/mL). Fragment ions m/z 463 → 152 and 136 confirm identity .

- NMR spectroscopy: Quantify via ¹H NMR integration against an internal standard (e.g., TMS) in CDCl₃ .

Calibrate instruments with certified reference materials and report RSDs for inter-lab reproducibility .

Methodological: How should literature reviews on this compound be structured to identify research gaps?

Adopt a PICOT framework:

- Population: Focus on studies involving purine derivatives in lipid-rich systems (e.g., liposomes, cell membranes) .

- Intervention: Compare synthetic routes (e.g., microwave-assisted vs. conventional heating) .

- Outcome: Tabulate bioactivity data (IC₅₀, EC₅₀) and physicochemical properties (logP, CMC) .

Use tools like SciFinder or Reaxys to filter by publication date (post-2010) and document inconsistencies in spectral assignments .

Hypothesis-Driven: How can researchers test the hypothesis that this compound modulates membrane-bound enzymes?

Design experiments:

- In vitro assays: Incubate purified enzymes (e.g., ATPases) with this compound in lipid bilayers. Measure activity via colorimetric phosphate detection .

- Fluorescence anisotropy: Label enzymes with FITC; monitor rotational changes upon ligand binding .

- Control experiments: Use scrambled purine analogs to confirm specificity. Include vehicle-only and positive control groups .

Analyze data with ANOVA and post-hoc Tukey tests (p < 0.05) .

Ethical & Safety: What precautions are essential when handling this compound in lab settings?

- Toxicity screening: Conduct Ames tests for mutagenicity and acute toxicity studies in zebrafish embryos .

- Waste disposal: Neutralize thiol-containing byproducts with oxidizing agents (e.g., NaOCl) before disposal .

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods for synthesis and purification .

Document all safety protocols in SOPs and train personnel annually .

Interdisciplinary: How can this compound be integrated into drug delivery or material science research?

- Lipid nanoparticle (LNP) formulation: Optimize encapsulation efficiency (%) using microfluidics. Characterize size (DLS) and ζ-potential .

- Coatings for biomedical devices: Test antifouling properties via protein adsorption assays (e.g., BSA-FITC) .

- Synergy studies: Combine with hydrophilic drugs (e.g., doxorubicin) to enhance solubility and tumor targeting .

Publish methodologies in line with BJOC guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products